BCRP Inhibition: 3-Methoxy vs. 4-Methoxy on Ring B Yields Divergent IC50 Values
In a head-to-head comparison within a single study, the target compound (3-OCH3 on ring B; compound 15) and its 4-OCH3 analog (compound 13), both bearing 2'-OH-4'-OCH3 on ring A, were evaluated for BCRP inhibition using the Hoechst 33342 accumulation assay in MCF-7 MX and MDCK BCRP cells [1]. The 3-methoxy substituent conferred slightly superior inhibition relative to the 4-methoxy isomer, consistent with the rank order 3,4-diOCH3 > 3-OCH3 > 4-OCH3 reported across multiple ring A substitution series.
| Evidence Dimension | BCRP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MCF-7 MX IC50 = 2.89 ± 0.73 µM; MDCK BCRP IC50 = 0.72 ± 0.14 µM |
| Comparator Or Baseline | 4-Methoxy analog (compound 13): MCF-7 MX IC50 = 2.58 ± 0.94 µM; MDCK BCRP IC50 = 1.84 ± 0.87 µM |
| Quantified Difference | Target shows ~2.6-fold lower IC50 (higher potency) in MDCK BCRP cells (0.72 vs 1.84 µM); potency advantage less pronounced in MCF-7 MX cells (2.89 vs 2.58 µM) |
| Conditions | Hoechst 33342 accumulation assay in MCF-7 MX and MDCK BCRP cell lines overexpressing BCRP; chalcones tested at multiple concentrations; n=3 |
Why This Matters
For researchers procuring chalcones as BCRP inhibitor tool compounds or lead scaffolds, the 2.6-fold potency difference between 3-methoxy and 4-methoxy isomers in a relevant cell model justifies selecting the specific regioisomer CAS 32329-98-9 to avoid confounding structure-activity conclusions.
- [1] Juvale, K., Pape, V.F.S., & Wiese, M. (2012). Investigation of chalcones and benzochalcones as inhibitors of breast cancer resistance protein. Bioorganic & Medicinal Chemistry, 20(1), 346–355. Table 1; Section 2.2. View Source
